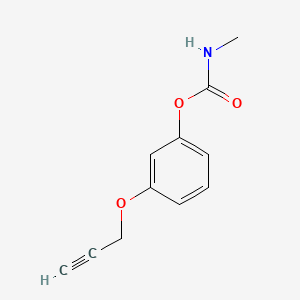
3-Propargyloxyphenyl-N-methyl-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propargyloxyphenyl-N-methyl-carbamate is a chemical compound belonging to the carbamate family. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a propargyloxy group attached to a phenyl ring, which is further linked to an N-methyl-carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propargyloxyphenyl-N-methyl-carbamate typically involves the reaction of 3-hydroxyphenyl-N-methyl-carbamate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Propargyloxyphenyl-N-methyl-carbamate undergoes various chemical reactions, including:
Oxidation: The propargyloxy group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
3-Propargyloxyphenyl-N-methyl-carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of cholinesterase enzymes.
Medicine: Explored for its potential therapeutic effects, including antifungal and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other carbamate derivatives
Mechanism of Action
The mechanism of action of 3-Propargyloxyphenyl-N-methyl-carbamate involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit cholinesterase enzymes by binding to the active site, thereby preventing the breakdown of acetylcholine. This inhibition can lead to an accumulation of acetylcholine, resulting in enhanced cholinergic activity .
Comparison with Similar Compounds
Similar Compounds
- Carbaryl (1-naphthyl-N-methyl-carbamate)
- Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methyl carbamate)
- Aldicarb (2-methyl-2-(methylthio)-propanal-O-(methylamino) carbonyl oxime)
Uniqueness
3-Propargyloxyphenyl-N-methyl-carbamate is unique due to the presence of the propargyloxy group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other carbamate compounds and may contribute to its specific applications and effects .
Properties
CAS No. |
3692-90-8 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(3-prop-2-ynoxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H11NO3/c1-3-7-14-9-5-4-6-10(8-9)15-11(13)12-2/h1,4-6,8H,7H2,2H3,(H,12,13) |
InChI Key |
QEAULWXPIOSTCA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)

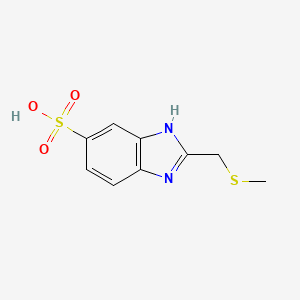
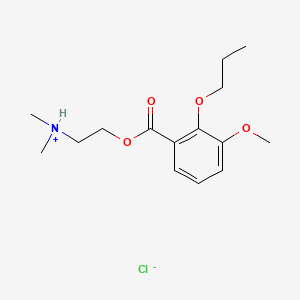

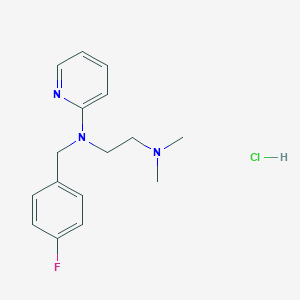
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13749044.png)
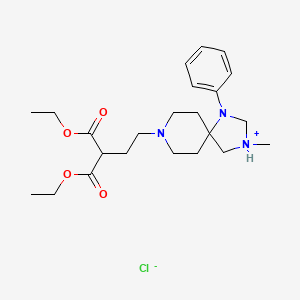
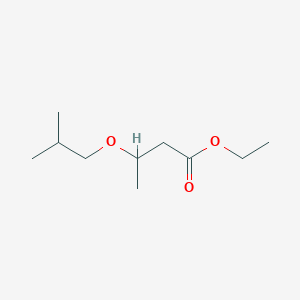
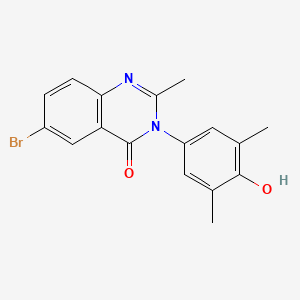
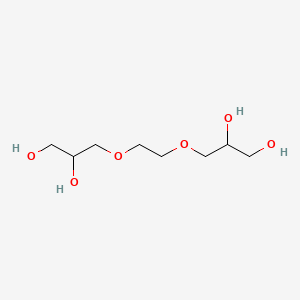
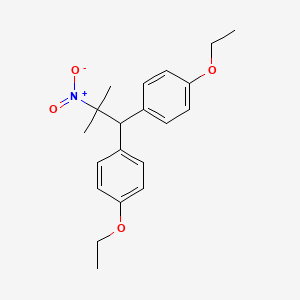
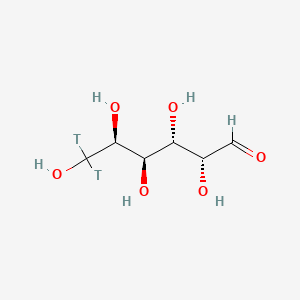
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)
